
methyl 1-(3,5-difluorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step chemical reactions, starting from basic pyrazole scaffolds and incorporating various functional groups through reactions like N-alkylation, acylation, or sulfonation. Techniques such as conventional heating in solvents like ethanol or toluene, or more eco-friendly methods using ionic liquids, are employed to achieve high yields and purity. For example, the one-pot synthesis of heterocyclic systems incorporating pyrazole units has been achieved with excellent yields in ionic-liquid-mediated synthesis, suggesting a green chemistry approach could be applicable (Sharma & Jain, 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by X-ray diffraction, spectroscopic methods (IR, NMR, UV-Vis), and theoretical calculations (DFT, B3LYP). These studies reveal the spatial arrangement, bond lengths, angles, and the electronic structure, providing insights into the compound's reactivity and properties. For instance, detailed vibrational assignments and theoretical structures of related compounds emphasize the role of functional groups in determining molecular geometry and stability (Karrouchi et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including hydrogen bonding, dipolar cycloadditions, and electrophilic substitutions, influenced by their electronic and structural features. These reactions underpin their reactivity towards other chemical entities, contributing to their utility in synthetic chemistry and potential biological activities. The formation of hydrogen-bonded chains and sheets in crystals underscores the importance of non-covalent interactions in dictating the solid-state structure of these compounds (Portilla et al., 2007).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structure, are closely tied to their molecular architecture. Modifications in the pyrazole core or at the substituent level can significantly alter these properties, affecting their processability and application potential. For example, the solvation energy and dipole moment in solution provide insights into the solubility and interaction of these compounds with solvents or biological molecules (Karrouchi et al., 2021).
Scientific Research Applications
Stereochemistry and Biological Activity
The stereochemical properties of pyrazoline derivatives, including those structurally related to the compound , have been explored for their insecticidal activity. These studies reveal the importance of stereochemistry in the biological efficacy of compounds, where even slight modifications can drastically affect activity levels against pests like American cockroaches and house flies. The research demonstrates the potential of these compounds in developing new insecticides with specific enantiomeric preferences for enhanced selectivity and potency (Hasan et al., 1996).
Hydrogen-Bonded Molecular Structures
Investigations into the molecular structures of methyl pyrazole derivatives through X-ray crystallography have uncovered complex hydrogen-bonded networks. These findings are crucial for understanding the molecular interactions and stability of pyrazole-based compounds, offering insights into their potential applications in material science and molecular engineering (Portilla et al., 2007).
Photolytic and Thermal Transformations
The reactivity of pyrazole sulfones under various conditions has been explored, highlighting the compounds' transformations through thermal and photolytic processes. This research is significant for the synthesis and design of new compounds with specific structural and functional characteristics, useful in chemical synthesis and materials science (Vasin et al., 2014).
Synthesis and Application in Catalysis
Pyrazole derivatives have been synthesized and applied in catalysis, demonstrating their utility in facilitating various chemical reactions. This application is particularly relevant in the development of efficient and selective catalysts for industrial processes, contributing to the advancement of green chemistry and sustainable manufacturing practices (Zhou et al., 2008).
properties
IUPAC Name |
methyl 1-[(3,5-difluorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O4S/c1-13-4-6-17(7-5-13)24(2)30(27,28)19-18(20(26)29-3)12-25(23-19)11-14-8-15(21)10-16(22)9-14/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFIDVFPHGRMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2482976.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2482978.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)
![2,2-Dimethyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2482980.png)
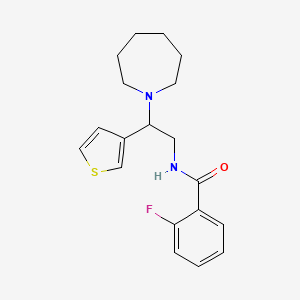
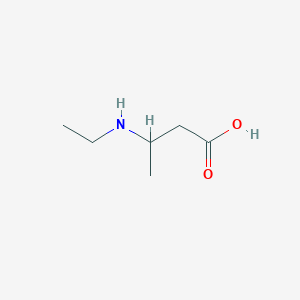
![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2482984.png)
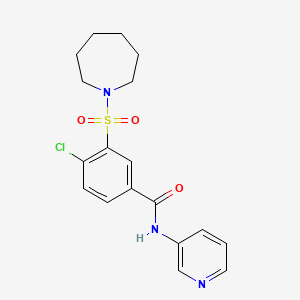
![N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2482986.png)
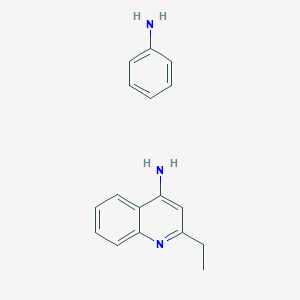
![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2482994.png)
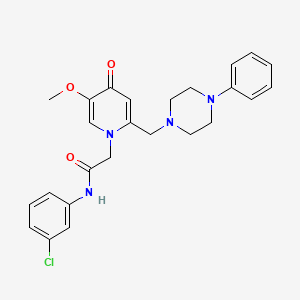
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B2482997.png)